molecular formula C18H23ClFN5O3S B10934486 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10934486
M. Wt: 443.9 g/mol
InChI Key: ZPMIEVYVWKEFLO-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine ring, and various functional groups such as chloro, fluoro, and ethylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride.

    Formation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzyl chloride with 3-pyrazole in the presence of a base such as potassium carbonate.

    Synthesis of 4-(ethylsulfonyl)piperazine: This involves the reaction of piperazine with ethylsulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole with 4-(ethylsulfonyl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the ethylsulfonyl group, imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23ClFN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-(4-ethylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H23ClFN5O3S/c1-2-29(27,28)25-10-8-23(9-11-25)13-18(26)21-17-6-7-24(22-17)12-14-15(19)4-3-5-16(14)20/h3-7H,2,8-13H2,1H3,(H,21,22,26)

InChI Key

ZPMIEVYVWKEFLO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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